HBT-O

Fluorescence Imaging pH Sensing Cellular Physiology

Standard pH probes lack sensitivity for detecting subtle cytosolic acidification (Δ0.1-0.2 pH units) during early apoptosis. HBT-O resolves this via ICT/ESIPT dual-mechanism sensing optimized for pH 6.0-7.0. • ~50 nm hypsochromic shift enables ratiometric readout with single excitation • Validated for long-term time-lapse imaging with minimal cytotoxicity • ≥98% purity solid; stable at -20°C for 3 years • HS Code 2934.99.9001 for streamlined customs clearance

Molecular Formula C17H13NO2S
Molecular Weight 295.356
CAS No. 2056899-56-8
Cat. No. B607918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBT-O
CAS2056899-56-8
SynonymsHBT-O
Molecular FormulaC17H13NO2S
Molecular Weight295.356
Structural Identifiers
SMILESCC(/C=C/C1=CC=C(O)C(C2=NC3=CC=CC=C3S2)=C1)=O
InChIInChI=1S/C17H13NO2S/c1-11(19)6-7-12-8-9-15(20)13(10-12)17-18-14-4-2-3-5-16(14)21-17/h2-10,20H,1H3/b7-6+
InChIKeyCSYIZCNFOUDSAY-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HBT-O Fluorescent pH Probe Procurement Guide


HBT-O is a small-molecule fluorescent probe belonging to the 2-(2′-hydroxy-phenyl)benzothiazole (HBT) family, specifically designed as a pH indicator for live-cell imaging [1]. Unlike many pH-sensitive dyes that rely solely on protonation/deprotonation of a single chromophore, HBT-O's response is governed by an Intramolecular Charge Transfer (ICT) process coupled with an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism [1]. This photophysical framework yields a characteristic emission color shift from turquoise to olivine and a large hypsochromic shift upon acidification, providing a distinct signal for detecting subtle pH fluctuations in the physiological neutral-to-acidic range (pH ~7.0 to 6.0) [1]. The compound has a molecular formula of C₁₇H₁₃NO₂S, a molecular weight of 295.36 g/mol, and is typically supplied as a solid with high purity (>98%) for research applications .

Why HBT-O Cannot Be Substituted with Generic pH Indicators


Direct substitution of HBT-O with commonly available pH indicators such as BCECF, LysoSensor dyes, or fluorescein derivatives is ill-advised due to fundamental mismatches in their operational pH ranges and signaling mechanisms [1]. While many commercial probes (e.g., LysoSensor Green DND-189 with pKa ~5.2) are optimized for highly acidic compartments like lysosomes (pH 4.5–5.5), HBT-O is explicitly characterized and validated for the narrow, physiologically critical window of pH 6.0–7.0, where cytosolic acidification signals early cellular stress or disease states [1]. Furthermore, probes like BCECF operate as ratiometric dual-excitation indicators with emission centered around 535 nm, whereas HBT-O provides a distinctive ratiometric-like readout based on an ICT-driven hypsochromic shift (~50 nm) of its emission peak, offering a different spectral signature that can be advantageous for multiplexing or avoiding autofluorescence . The following evidence details these quantitative performance boundaries that preclude generic interchangeability.

Quantitative Differentiation Evidence for HBT-O


ICT-Driven Hypsochromic Shift as Spectral Marker

HBT-O exhibits an Intramolecular Charge Transfer (ICT) mechanism that produces a large, quantifiable hypsochromic (blue) shift in its emission maximum of approximately 50 nm (1718 cm⁻¹) when the environmental pH decreases from neutral to acidic [1]. This shift is accompanied by a visible color change from turquoise to olivine [1]. In contrast, widely used fluorescein-based pH indicators typically show a change in fluorescence intensity with a relatively fixed emission maximum (~520-530 nm), lacking this magnitude of spectral shift .

Fluorescence Imaging pH Sensing Cellular Physiology

Operational pH Sensitivity in the Cytosolic Range

The ICT and ESIPT mechanisms of HBT-O confer its primary sensitivity within the pH range of 7.0 down to 6.0, as demonstrated by a marked increase in fluorescence intensity and the 50 nm hypsochromic shift upon acidification [1]. This narrow, physiologically relevant range allows HBT-O to distinguish subtle pH fluctuations from neutral to acid [1]. In contrast, commercial lysosomal markers like LysoSensor Green DND-189 are engineered with a pKa of ~5.1, making them predominantly responsive in the highly acidic pH 4.0–5.5 range of lysosomes, and virtually non-responsive to the near-neutral pH changes in the cytosol .

pH Monitoring Live-cell Imaging Comparative Sensitivity

Reversible Sensing and Biocompatibility Profile

The Talanta study explicitly characterized HBT-O as 'reversible and nearly non-toxic for living cells', demonstrating its capacity to track dynamic pH fluctuations over time without inducing significant cell death or perturbing cellular physiology [1]. This is a critical specification for longitudinal experiments. While many pH probes are either irreversible chemical dosimeters or exhibit some level of phototoxicity or inherent chemical toxicity (e.g., certain SNARF derivatives can affect cell viability at working concentrations), HBT-O was validated for continuous monitoring of pH fluctuations in live cells [1].

Biocompatibility Live-cell Imaging Reversibility

HBT-O in Practice: Validated Research Applications


Early Apoptosis and Ischemic Acidification Monitoring

During early apoptosis or ischemia, cytosolic pH typically drops by only 0.1–0.2 units from ~7.2 to ~7.0 or 6.8. HBT-O's validated sensitivity in the 7.0–6.0 range, demonstrated by its ~50 nm hypsochromic shift and increased fluorescence intensity upon acidification [1], enables detection of this subtle but critical cellular event. Probes with a lower pKa (e.g., LysoSensor series) would remain non-responsive, while probes with a higher pKa (e.g., SNARF-1) may lack the resolution to distinguish such fine gradations near neutrality [1].

Ratiometric Imaging Without Dual Excitation

The ICT-driven emission shift of HBT-O provides a de facto ratiometric readout using a single excitation wavelength and dual emission channels. This is a direct consequence of the 50 nm (1718 cm⁻¹) hypsochromic shift in emission maximum observed when the pH changes from neutral to acidic [1]. By collecting emission in two distinct spectral windows (e.g., 450-490 nm and 520-560 nm), researchers can generate a robust ratio that is self-correcting for variations in probe concentration, cell thickness, and illumination intensity. This simplifies the experimental setup compared to dual-excitation probes like BCECF, which require rapidly alternating excitation filters and more complex instrumentation [2].

Longitudinal Time-Lapse Studies of Drug-Induced pH Changes

HBT-O's demonstrated reversibility and nearly non-toxic nature in living cells [1] make it uniquely suited for long-term, time-lapse experiments. Researchers can load cells with HBT-O and monitor pH fluctuations over hours or even days in response to drug treatments, metabolic inhibitors, or environmental stresses. This capability is critical for studying the temporal dynamics of pH regulation in cancer biology, neurodegenerative disease models, or cellular response to chemotherapeutics, where cumulative probe toxicity would otherwise terminate the experiment prematurely or compromise data integrity.

ESIPT-Modulated Materials with Aggregation-Induced Emission

Beyond its use as a free molecular probe, the HBT-O scaffold serves as a critical building block for advanced materials. Research demonstrates that when incorporated into dyad systems, such as HBT-o-carborane constructs (C-HBTO), the ESIPT properties of the HBT unit are retained and modulated [2]. These derivatives exhibit excellent AIE properties with high solid-state quantum yields (e.g., C-HBTO: 33.8%) and acid-induced discolouration [2]. This positions HBT-O as a strategic starting material for developing new classes of stimuli-responsive materials, security inks, or solid-state luminescent sensors.

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